N-cyclohexyl-N-ethyl-1-methylbenzimidazole-5-carboxamide
Description
N-cyclohexyl-N-ethyl-1-methylbenzimidazole-5-carboxamide: is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-1-methylbenzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-3-20(14-7-5-4-6-8-14)17(21)13-9-10-16-15(11-13)18-12-19(16)2/h9-12,14H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESFUTFALBERDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC3=C(C=C2)N(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-ethyl-1-methylbenzimidazole-5-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Substituents: The cyclohexyl, ethyl, and methyl groups are introduced through alkylation reactions. For example, cyclohexylamine and ethylamine can be used to introduce the cyclohexyl and ethyl groups, respectively, via nucleophilic substitution reactions.
Carboxamide Formation: The final step involves the formation of the carboxamide group at the 5-position of the benzimidazole ring. This can be achieved by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl, ethyl, or methyl groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized benzimidazole derivatives.
Reduction Products: Reduced forms of the carboxamide group.
Substitution Products: Substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biology and Medicine:
Antimicrobial Agents: Benzimidazole derivatives, including N-cyclohexyl-N-ethyl-1-methylbenzimidazole-5-carboxamide, have shown potential as antimicrobial agents against various pathogens.
Anticancer Research: The compound is being investigated for its potential anticancer properties, particularly its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-1-methylbenzimidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the function of essential enzymes in pathogens, leading to their death. In anticancer research, it may interfere with signaling pathways critical for cancer cell survival and proliferation.
Comparison with Similar Compounds
- N-cyclohexyl-N-methylbenzimidazole-5-carboxamide
- N-ethyl-1-methylbenzimidazole-5-carboxamide
- N-cyclohexyl-1-methylbenzimidazole-5-carboxamide
Comparison:
- Structural Differences: The presence or absence of specific substituents (cyclohexyl, ethyl, methyl) at different positions on the benzimidazole core.
- Biological Activity: Variations in substituents can lead to differences in biological activity, such as antimicrobial or anticancer properties.
- Chemical Reactivity: Different substituents can affect the compound’s reactivity in various chemical reactions, influencing its suitability for specific applications.
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